molecular formula C18H15N5O3 B2919398 (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone CAS No. 2034350-89-3

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone

Cat. No.: B2919398
CAS No.: 2034350-89-3
M. Wt: 349.35
InChI Key: UMVSDUAYERLNTC-UHFFFAOYSA-N
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Description

The compound “(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone” is a heterocyclic small molecule featuring a methanone core linking a pyrrolidine-oxadiazole-furan moiety to an indazole ring. Its structure combines multiple pharmacophores:

  • 1,2,4-Oxadiazole: A nitrogen-rich heterocycle known for metabolic stability and bioactivity in medicinal chemistry .
  • Furan: A five-membered oxygen-containing ring that enhances solubility and participates in π-π stacking interactions .
  • Pyrrolidine: A saturated five-membered ring contributing conformational rigidity and serving as a scaffold for substituent positioning.

This compound’s design likely targets enzyme active sites or protein-protein interactions, leveraging the oxadiazole’s electron-deficient nature and indazole’s hydrogen-bonding capability.

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-18(15-12-4-1-2-5-13(12)20-21-15)23-8-7-11(10-23)16-19-17(26-22-16)14-6-3-9-25-14/h1-6,9,11H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSDUAYERLNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone represents a promising area of research due to its unique structural characteristics, which combine multiple heterocyclic moieties. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its antioxidant properties.

Structural Overview

The compound can be broken down into three key structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Oxadiazole Ring : A nitrogen-containing heterocycle known for its biological activity.
  • Pyrrolidine and Indazole Moieties : These contribute to the compound's pharmacological properties.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The oxadiazole and indazole rings may interact with specific enzymes, potentially inhibiting their activity.
  • DNA Interaction : The compound may bind to DNA or RNA, affecting replication and transcription processes.
  • Antioxidant Activity : The furan moiety can scavenge free radicals, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that compounds containing oxadiazole and indazole structures often exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and glioblastoma (U-87) cells. The MTT assay results show IC50 values indicating effective cell growth inhibition at low concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using the DPPH radical scavenging method:

  • Comparative Analysis : Results indicate that the compound exhibits a scavenging ability comparable to or greater than standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

StudyCompoundActivityFindings
Derivative of 1,2,4-triazoleAnticancerHigher cytotoxicity against U-87 than MDA-MB-231
Oxadiazole seriesAntimicrobialEffective against multiple bacterial strains
Oxadiazole derivativesAntioxidantDPPH scavenging activity higher than ascorbic acid

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

  • Biological data gaps necessitate validation via enzymatic assays (e.g., kinase or viral protease inhibition studies).

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